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molecular formula C11H13N5O B8432588 N-(3,4-diaminophenyl)-2-(1H-imidazol-1-yl)acetamide

N-(3,4-diaminophenyl)-2-(1H-imidazol-1-yl)acetamide

Cat. No. B8432588
M. Wt: 231.25 g/mol
InChI Key: RXBGEJBVEKPRDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Nc1ccc(NC(=O)Cn2ccnc2)cc1[N+](=O)[O-]
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:20][CH2:21][OH:22].[NH2:1][c:2]1[c:3]([N+:17]([O-:18])=[O:19])[cH:4][c:5]([NH:8][C:9]([CH2:10][n:11]2[cH:12][n:13][cH:14][cH:15]2)=[O:16])[cH:6][cH:7]1>>[NH2:1][c:2]1[c:3]([NH2:17])[cH:4][c:5]([NH:8][C:9]([CH2:10][n:11]2[cH:12][n:13][cH:14][cH:15]2)=[O:16])[cH:6][cH:7]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCO
Name
Nc1ccc(NC(=O)Cn2ccnc2)cc1[N+](=O)[O-]
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
Nc1ccc(NC(=O)Cn2ccnc2)cc1[N+](=O)[O-]

Outcomes

Product
Name
Type
product
Smiles
Nc1ccc(NC(=O)Cn2ccnc2)cc1N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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